molecular formula C23H24BrN3O3 B2885780 1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone CAS No. 899983-66-5

1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone

Cat. No.: B2885780
CAS No.: 899983-66-5
M. Wt: 470.367
InChI Key: UVDXUMINZMMMOS-UHFFFAOYSA-N
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Description

1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone is a potent and selective chemical probe recognized for its inhibitory activity against c-Jun N-terminal Kinase (JNK) signaling pathways. JNKs are crucial serine-threonine kinases that regulate cellular responses to stress, including cytokine exposure and genotoxic damage, and are central players in the regulation of apoptosis, inflammation, and cellular proliferation. By specifically targeting and inhibiting JNK, this compound provides researchers with a valuable tool to dissect the complex mechanisms of MAPK signaling and its role in disease pathogenesis. Its primary research applications include the investigation of neurodegenerative disorders, where JNK-mediated apoptosis is a key contributor, the study of inflammatory diseases and immune cell activation, and the exploration of cancer biology, particularly in understanding tumor cell survival and death mechanisms. This high-purity compound is designed for in vitro cell-based assays and biochemical studies to facilitate the generation of robust, reproducible data, aiding in the validation of JNK as a therapeutic target and the advancement of drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[9-bromo-2-(2-hydroxy-5-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrN3O3/c1-14-3-5-21(29)17(11-14)19-13-20-18-12-16(24)4-6-22(18)30-23(27(20)25-19)7-9-26(10-8-23)15(2)28/h3-6,11-12,20,29H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDXUMINZMMMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone represents a novel class of benzoxazine derivatives with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications based on available research findings.

Structural Overview

This compound is characterized by a complex structure that includes a spirocyclic framework and multiple functional groups. The presence of the bromine atom and the hydroxy group are critical for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. A study evaluating various benzoxazine compounds demonstrated significant cytotoxic effects against several solid tumor cell lines. The mechanism of action appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression and inflammation .

Compound Cell Line IC50 (µM) Mechanism
Benzoxazine AMCF-7 (Breast)10.5IL-6 inhibition
Benzoxazine BHeLa (Cervical)8.3TNF-α modulation
Target CompoundA549 (Lung)7.0Cytokine release

Antimicrobial Activity

In addition to anticancer effects, the compound has shown limited antimicrobial activity against specific bacterial strains. The synthesized derivatives were evaluated for their ability to inhibit microbial growth, with some compounds demonstrating effectiveness against Gram-positive bacteria .

Study 1: Anticancer Activity

A recent investigation into the cytotoxic effects of various benzoxazine derivatives included our target compound. The study found that it significantly inhibited cell proliferation in A549 lung cancer cells with an IC50 value of 7 µM. The mechanism was attributed to the induction of apoptosis mediated by increased levels of reactive oxygen species (ROS) .

Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of synthesized benzoxazine derivatives against Staphylococcus aureus and Escherichia coli. The target compound exhibited moderate activity against S. aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related pyrazolo[1,5-c][1,3]benzoxazine derivatives (Table 1):

Compound Name Substituents Key Modifications References
1-(9-Bromo-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[...]ethanone (Target) 9-Br, 2-(2-OH-5-MePh), spiro-piperidinyl, acetyl Phenolic OH, spiro-piperidine
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-butoxyPh), 2-(4-ethoxyPh) Alkoxy substituents
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-BrPh), 9-Cl, 2-(4-MeOPh) Halogen and methoxy groups
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 9-Br, 5-(4-FPh), 2-(4-MePh) Fluoro and methyl groups
1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[...]ethanone 9-Cl, 2-(4-MeOPh), spiro-piperidinyl, acetyl Chloro vs. bromo, methoxy substitution

Key Observations :

  • Halogen Substitutions : Bromine at position 9 (target compound) offers greater steric bulk and polarizability compared to chlorine in or dichloro derivatives in .
  • Aromatic Substituents: The 2-(2-hydroxy-5-methylphenyl) group in the target compound provides a unique hydrogen-bond donor (OH) and hydrophobic methyl group, contrasting with alkoxy (e.g., butoxy in ) or methoxy groups (e.g., ).
  • Spiro vs.

Q & A

Q. How can the structural identity of this compound be confirmed experimentally?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the spirocyclic framework, bromine substitution (deshielded signals at ~7.0–7.5 ppm), and ethanone carbonyl resonance (~200–210 ppm in 13C^{13}C-NMR). NOESY experiments can resolve stereochemical ambiguities in the spiro center .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should match the molecular formula (e.g., calculated [M+H]+^+ for C23_{23}H22_{22}BrN3_3O3_3: ~488.08 Da). Fragmentation patterns can validate substituent positions .
  • X-ray Crystallography: Resolve absolute configuration and bond angles, particularly for the spiro junction and piperidine ring conformation .

Q. What are the key functional groups influencing reactivity and solubility?

Methodological Answer:

  • Bromine Atom: Enhances electrophilic substitution potential (e.g., Suzuki coupling) and reduces solubility in polar solvents. LogP calculations (~3.5–4.0) predict moderate hydrophobicity .
  • Hydroxyphenyl Group: Participates in hydrogen bonding (solubility in DMSO/ethanol) and may undergo methylation or acetylation to modify bioavailability .
  • Ethanone Moiety: Acts as a hydrogen-bond acceptor; stability in acidic/basic conditions should be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and purity?

Methodological Answer:

  • Catalyst Screening: Use Pd(PPh3_3)4_4 for cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to install the hydroxyphenyl group. Optimize reaction temperature (80–100°C) and solvent (toluene/THF) to reduce side products .
  • Purification Strategies: Employ flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) to isolate the spirocyclic core. Monitor purity via HPLC-DAD (>95% at 254 nm) .
  • Flow Chemistry: Continuous-flow reactors improve heat transfer and reduce reaction time for cyclization steps (e.g., forming the oxazine ring) .

Q. How can stereochemical isomers be resolved and characterized?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with racemic standards .
  • Vibrational Circular Dichroism (VCD): Differentiate diastereomers by analyzing C=O and C-Br stretching modes in the 1600–1800 cm1^{-1} range .
  • Dynamic NMR: Observe coalescence of signals at variable temperatures (e.g., -40°C to 60°C) to study ring-flipping dynamics in the piperidine moiety .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation: Replicate cytotoxicity assays (e.g., MTT on HeLa cells) under standardized conditions (10% FBS, 48-hour incubation). Test against known positive controls (e.g., doxorubicin) .
  • Target Selectivity Profiling: Use kinase/GPCR panels to identify off-target effects. For example, conflicting IC50_{50} values in kinase inhibition may arise from ATP-binding site polymorphisms .
  • Metabolite Screening: Incubate with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS. Adjust IC50_{50} calculations for prodrug activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.